(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol

Description

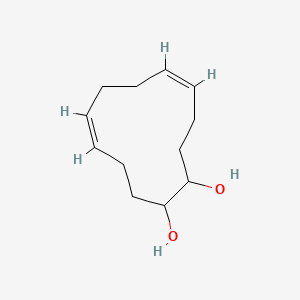

(1R,2S,5E,9Z)-5,9-Cyclododecadien-1,2-diolis a cyclic vicinal diol with a 12-membered carbon ring containing two conjugated double bonds (5E,9Z) and hydroxyl groups at the 1 and 2 positions. Its molecular formula isC₁₂H₂₀O₂(molecular weight: 196.29 g/mol), and it has a CAS registry number of15786-26-2. The compound exhibits a melting point of172°C and is characterized by distinct IR spectral features, including O–H and C=C stretching vibrations . Its stereochemistry and ring strain influence its physicochemical properties and reactivity, making it a subject of interest in organic synthesis and catalysis.

Properties

CAS No. |

5202-25-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(5Z,9Z)-cyclododeca-5,9-diene-1,2-diol |

InChI |

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4- |

InChI Key |

BHYILZSOXKSYCF-GLIMQPGKSA-N |

Isomeric SMILES |

C1/C=C\CCC(C(CC/C=C\C1)O)O |

Canonical SMILES |

C1CC=CCCC(C(CCC=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Dihydroxylation Using Osmium Tetroxide

The dihydroxylation of (5E,9Z)-5,9-cyclododecadiene using osmium tetroxide (OsO4) is a common method for synthesizing (1R,2S,5E,9Z)-5,9-cyclododecadien-1,2-diol. This reaction proceeds through the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

- Reagent: Osmium tetroxide (OsO4)

- Solvent: Typically aqueous tert-butanol or acetone

- Temperature: Room temperature or slightly elevated

- Yield: High yield under optimized conditions

Dihydroxylation Using Potassium Permanganate

Another method involves using potassium permanganate (KMnO4) as the oxidizing agent. This reaction is often performed under acidic conditions to facilitate the formation of the manganate ester intermediate.

- Reagent: Potassium permanganate (KMnO4)

- Solvent: Aqueous solution, possibly with an acid catalyst

- Temperature: Controlled to avoid over-oxidation

- Yield: Generally lower than OsO4 but still effective

Industrial Production Methods

Industrial production of (1R,2S,5E,9Z)-5,9-cyclododecadien-1,2-diol involves scaling up the dihydroxylation processes while optimizing conditions for higher yield and purity. This may include additional steps for purification and crystallization.

| Method | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| OsO4 Dihydroxylation | Osmium Tetroxide | Aqueous tert-butanol or acetone | Room temperature | High |

| KMnO4 Dihydroxylation | Potassium Permanganate | Aqueous solution with acid catalyst | Controlled | Moderate |

Chemical Reactions Analysis

(1R,2S,5E,9Z)-5,9-Cyclododecadien-1,2-diol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation

Chemical Reactions Analysis

Types of Reactions

5,9-Cyclododecadiene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated diols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent under phase-transfer catalysis conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

Substitution: Acidic or basic catalysts are used for substitution reactions involving the hydroxyl groups.

Major Products Formed

Epoxides: Formed through the oxidation of double bonds.

Saturated Diols: Resulting from the reduction of double bonds.

Ethers and Esters: Produced through substitution reactions involving the hydroxyl groups.

Scientific Research Applications

5,9-Cyclododecadiene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism of action of 5,9-Cyclododecadiene-1,2-diol involves its interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bonds in the cyclododecadiene ring can participate in addition reactions, leading to the formation of new chemical entities. These interactions are crucial for its applications in organic synthesis and material science .

Comparison with Similar Compounds

Structural Isomerism and Stereochemical Variants

The compound has stereoisomers differentiated by double-bond geometry (E/Z) and hydroxyl group configurations. For example:

- (1R,2S,5Z,9E)-5,9-Cyclododecadien-1,2-diol (CAS: 29118-70-5) shares the same molecular formula but differs in double-bond positions (5Z,9E) .

- 1,2-Dihydroxy-5,9-cyclododecadiene (CAS: 15786-26-2) is another variant with unspecified stereochemistry in some sources .

Key Differences :

- Stereochemistry impacts melting points and solubility . The (5E,9Z) configuration likely reduces ring strain compared to (5Z,9E), enhancing thermal stability .

- Spectral Data : IR spectra of stereoisomers differ in O–H and C=C absorption bands due to hydrogen-bonding patterns and conjugation effects .

Ring Size and Strain

Analysis :

- 12-membered rings balance strain and flexibility, enabling unique reactivity in catalysis (e.g., deoxydehydration) .

- Smaller rings (e.g., cyclohexane) exhibit higher strain, reducing thermal stability but increasing solubility in polar solvents .

Reactivity in Deoxydehydration (DODH)

Vicinal diols are substrates for DODH, which converts them to olefins. Key comparisons:

- Aliphatic vs. Aromatic Diols :

- Cyclic vs. Linear Diols :

Spectroscopic and Physical Properties

| Property | (1R,2S,5E,9Z)-Cyclododecadien-1,2-diol | (1R,2S)-1,2-Dihydronaphthalene-1,2-diol | (1R,2S)-Cyclohexane-1,2-diol |

|---|---|---|---|

| IR O–H Stretch (cm⁻¹) | 3300–3500 (broad) | 3400–3600 (sharp) | 3200–3400 (broad) |

| C=C Stretch (cm⁻¹) | 1640–1680 | 1600–1620 (aromatic) | N/A |

| Melting Point | 172°C | 198°C (decomposes) | ~110°C |

Insights :

Biological Activity

(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C₁₂H₂₀O₂

- Molecular Weight: 196.286 g/mol

- CAS Number: 5202-25-5

The structure of this compound features a cyclododecadiene backbone with hydroxyl groups at the 1 and 2 positions, contributing to its reactivity and biological interactions .

1. Cytotoxicity and Antitumor Activity

Recent studies have indicated that natural compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The assessment of cytotoxicity is crucial for understanding the compound's potential as an antitumor agent.

Table 1: Cytotoxicity Assays Overview

| Assay Type | Description | Limitations |

|---|---|---|

| MTT Assay | Measures cell viability based on mitochondrial activity | May be affected by the test compound's properties |

| Colony Forming Unit | Evaluates anchorage-independent growth | Requires specific cell line conditions |

| Scratch Assay | Assesses cell migration capabilities | May not reflect in vivo conditions |

In vitro studies often utilize immortalized cell lines to evaluate the cytotoxic effects of compounds like this compound. These assays help in determining the compound's potential mechanisms of action against tumor cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have shown:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis in malignant cells through various signaling pathways.

- Modulation of glucose metabolism , which may be relevant for cancer metabolism .

Case Studies and Research Findings

Research has focused on evaluating the biological activity of related compounds in various contexts:

- A study highlighted the role of cyclododecadienes in modulating insulin signaling pathways. This could provide insights into potential antidiabetic properties alongside their anticancer effects.

- Another investigation explored the cytotoxic effects of similar compounds on different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Q & A

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Apply multivariate regression (e.g., PLS or PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Use machine learning (e.g., random forests) to predict novel derivatives with enhanced potency .

- Validate models via leave-one-out cross-validation and external test sets .

Key Considerations for Research Design

- Theoretical Frameworks : Link experimental outcomes to established organic chemistry principles (e.g., Baldwin’s rules, Curtin-Hammett principle) to guide mechanistic interpretations .

- Data Reproducibility : Document all experimental variables (e.g., humidity, light exposure) in supplemental materials to mitigate replication failures .

- Interdisciplinary Validation : Combine synthetic, analytical, and computational teams to cross-verify results and minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.